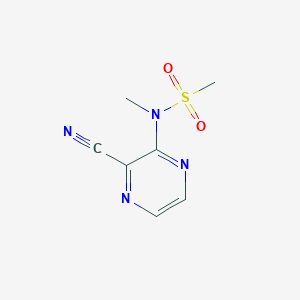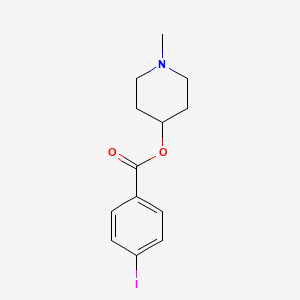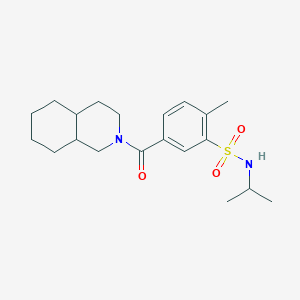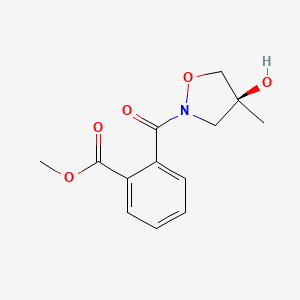![molecular formula C40H58S4Sn2 B8100487 [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8100487.png)
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Overview
Description
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound featuring thiophene and benzothiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, including the formation of thiophene derivatives and subsequent stannylation reactions. The reaction conditions often require the use of organotin reagents and catalysts to facilitate the stannylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
- Reduction: Reduction reactions may convert the thiophene rings to dihydrothiophenes.
- Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
- Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
- Oxidation: Sulfoxides or sulfones.
- Reduction: Dihydrothiophenes.
- Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is studied for its potential use in organic synthesis and as a building block for more complex molecules.
Biology: Research may explore its interactions with biological molecules, although specific applications in biology are less common.
Medicine: Potential medicinal applications could include its use as a precursor for drug development, particularly in designing organotin-based pharmaceuticals.
Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism by which [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The stannyl groups may play a role in binding to these targets, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds::
- Dichloroaniline: Aniline derivatives with chlorine substitutions.
- tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness: What sets [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane apart is its unique combination of thiophene and benzothiol groups with stannyl substitutions, providing distinct electronic and structural properties that are valuable in materials science and organic electronics.
Properties
IUPAC Name |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFFMJYHZKHRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


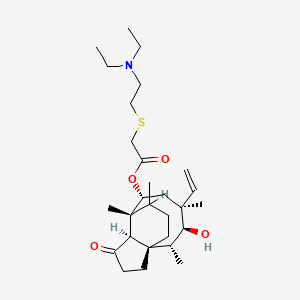
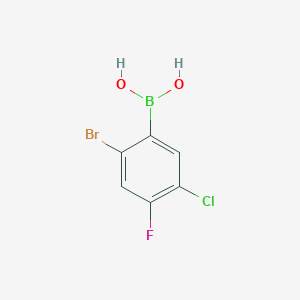
![tert-butyl N-[[(2S)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8100414.png)
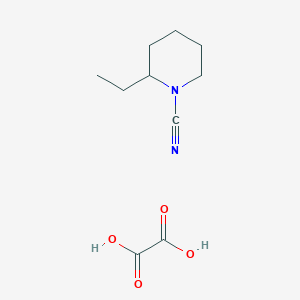
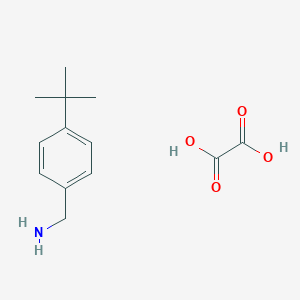
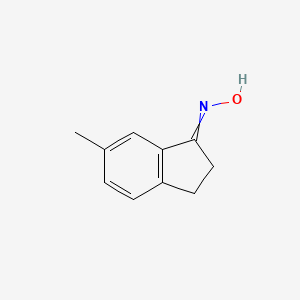
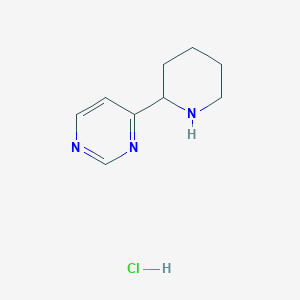
![2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B8100456.png)
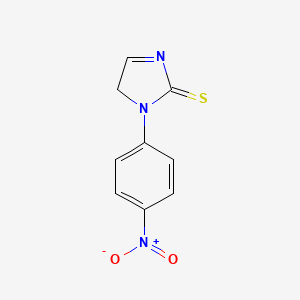
![13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene](/img/structure/B8100480.png)
